

# Lomedeucitinib's Role in the IL-23 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Lomedeucitinib (also known as BMS-986322 and PF-06826647) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines, most notably Interleukin-23 (IL-23). The IL-23 signaling pathway is a central driver in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis and inflammatory bowel disease (IBD). This technical guide provides an in-depth analysis of Lomedeucitinib's mechanism of action within the IL-23 pathway, supported by available quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

# The IL-23 Signaling Pathway: A Key Driver of Inflammation

The IL-23 pathway plays a pivotal role in the expansion and maintenance of T helper 17 (Th17) cells, which are significant producers of pro-inflammatory cytokines such as IL-17 and IL-22.[2] [3] Dysregulation of this axis is a hallmark of several autoimmune disorders.

The signaling cascade is initiated when the IL-23 cytokine, a heterodimer composed of p19 and p40 subunits, binds to its cell surface receptor complex.[4] This receptor complex consists of



two subunits: IL-12R $\beta$ 1 and the IL-23-specific receptor subunit, IL-23R. Upon ligand binding, a conformational change occurs, bringing the intracellular domains of the receptor subunits into close proximity. This allows for the trans-activation of two Janus kinase (JAK) family members constitutively associated with the receptor chains: TYK2, which is associated with IL-12R $\beta$ 1, and JAK2, which is associated with IL-23R.[4]

The activation of TYK2 and JAK2 initiates a downstream phosphorylation cascade. A key event is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7] Phosphorylated STAT3 (pSTAT3) molecules dimerize and translocate to the nucleus, where they act as transcription factors, driving the expression of genes encoding pro-inflammatory cytokines like IL-17 and IL-22, as well as the gene for the IL-23R itself, creating a positive feedback loop that amplifies the inflammatory response.[8]

# Lomedeucitinib's Mechanism of Action: Selective TYK2 Inhibition

**Lomedeucitinib** exerts its therapeutic effect by selectively inhibiting the kinase activity of TYK2.[1] By binding to TYK2, **Lomedeucitinib** prevents its autophosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade initiated by IL-23. This inhibition of TYK2 prevents the phosphorylation and activation of STAT3, ultimately leading to a reduction in the production of pathogenic cytokines like IL-17 and IL-22. The racemate of **Lomedeucitinib** has been shown to have a significant inhibitory effect on IFNα production, which is downstream of the IL-12/TYK2 pathway, with an IC50 of 0.047 μΜ.[9]





Mechanism of Action of Lomedeucitinib in the IL-23 Signaling Pathway

Click to download full resolution via product page

Mechanism of Action of Lomedeucitinib

Transcription



## Quantitative Data on Lomedeucitinib In Vitro Activity

While a direct IC50 value for **Lomedeucitinib**'s inhibition of TYK2 kinase activity is not publicly available, the racemic mixture of **Lomedeucitinib** has demonstrated an IC50 of 0.047  $\mu$ M for the inhibition of IFN $\alpha$  production, a process dependent on the IL-12/TYK2 signaling pathway.[9]

### **Clinical Efficacy in Plaque Psoriasis**

A phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Lomedeucitinib** (PF-06826647) in participants with moderate-to-severe plaque psoriasis.[10][11]

Table 1: Key Efficacy Endpoints at Week 16[10][11]

| Endpoint                                | Placebo | Lomedeucitinib 200<br>mg (once daily) | Lomedeucitinib 400<br>mg (once daily) |
|-----------------------------------------|---------|---------------------------------------|---------------------------------------|
| PASI 90 Response<br>Rate (%)            | -       | 33.0% (p=0.0004)                      | 46.5% (p<0.0001)                      |
| PASI 75 Response<br>Rate (%)            | 13.3%   | 46.7%                                 | 73.2%                                 |
| PASI 100 Response<br>Rate (%)           | -       | -                                     | -                                     |
| sPGA 0/1<br>(clear/almost clear)<br>(%) | 7.2%    | 53.6%                                 | -                                     |

P-values are in comparison to placebo.

Table 2: PASI 75 and sPGA 0/1 Response Rates from a Meta-Analysis[12]



| Outcome                       | Deucravacitinib<br>(similar TYK2i) | Apremilast    | Placebo      |
|-------------------------------|------------------------------------|---------------|--------------|
| PASI 75 Response<br>Rate (%)  | 53.6% - 58.7%                      | 35.1% - 40.2% | 9.4% - 12.7% |
| sPGA 0/1 Response<br>Rate (%) | 50.3% - 53.6%                      | 32.1% - 34.3% | 7.2% - 8.6%  |

## **Clinical Development in Inflammatory Bowel Disease**

Phase 2 studies of the selective TYK2 inhibitor deucravacitinib in both ulcerative colitis (LATTICE-UC) and Crohn's disease (LATTICE-CD) did not meet their primary efficacy endpoints.[13][14][15] These outcomes may impact the future development of **Lomedeucitinib** for IBD indications.

## Experimental Protocols In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a TYK2 inhibitor like **Lomedeucitinib**.[16]

Objective: To measure the amount of ADP produced during the TYK2 kinase reaction as an indicator of enzyme activity and its inhibition.

#### Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate (e.g., a synthetic peptide)
- ATP
- Lomedeucitinib (or other test inhibitor)
- ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)



- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- White, opaque 96- or 384-well plates

#### Procedure:

- Prepare serial dilutions of **Lomedeucitinib** in DMSO, then dilute further in assay buffer.
- In the assay plate, add the diluted **Lomedeucitinib** or vehicle control (DMSO).
- Add the TYK2 enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each Lomedeucitinib concentration and determine the IC50 value using a suitable curve-fitting software.





Click to download full resolution via product page

In Vitro TYK2 Kinase Inhibition Assay Workflow



# Cell-Based IL-23 Signaling Inhibition Assay (Luciferase Reporter)

This assay measures the ability of **Lomedeucitinib** to inhibit IL-23-induced gene expression in a cellular context.[4][17][18]

Objective: To quantify the inhibition of IL-23-mediated reporter gene expression in a genetically engineered cell line.

#### Materials:

- IL-23 responsive reporter cell line (e.g., engineered to express IL-23R and a STAT3-driven luciferase reporter)
- Cell culture medium and supplements
- Recombinant human IL-23
- Lomedeucitinib
- Luciferase assay reagent (e.g., Bio-Glo™)
- White, clear-bottom 96-well cell culture plates

#### Procedure:

- Seed the reporter cells in the 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **Lomedeucitinib** in cell culture medium.
- Pre-incubate the cells with the diluted **Lomedeucitinib** or vehicle control for 1-2 hours.
- Stimulate the cells with a pre-determined concentration of IL-23 (e.g., EC80).
- Incubate for a specified period (e.g., 6 hours) to allow for reporter gene expression.
- Equilibrate the plate to room temperature.



- Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
- Incubate for 5-10 minutes at room temperature.
- Measure the luminescence.
- Determine the IC50 value of Lomedeucitinib for the inhibition of IL-23 signaling.

## **STAT3 Phosphorylation Assay (Flow Cytometry)**

This protocol assesses the direct downstream effect of TYK2 inhibition on its primary substrate, STAT3.[19]

Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation in primary cells or cell lines.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)
- Recombinant human IL-23
- Lomedeucitinib
- · Fixation and permeabilization buffers
- Fluorescently labeled anti-pSTAT3 antibody
- Flow cytometer

#### Procedure:

- Culture PBMCs or the chosen cell line under standard conditions.
- Pre-incubate the cells with a serial dilution of Lomedeucitinib or vehicle control for 1-2 hours.
- Stimulate the cells with IL-23 for a short period (e.g., 15-30 minutes).



- Fix the cells to preserve the phosphorylation state.
- Permeabilize the cells to allow antibody entry.
- Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.
- Analyze the cells using a flow cytometer to quantify the level of pSTAT3 in response to IL-23 and its inhibition by Lomedeucitinib.

## Quantitative PCR for IL-17 and IL-22 Gene Expression

This method quantifies the effect of **Lomedeucitinib** on the expression of key downstream proinflammatory cytokines.[20][21][22][23]

Objective: To measure the change in IL-17 and IL-22 mRNA levels in response to IL-23 stimulation and its inhibition by **Lomedeucitinib**.

#### Materials:

- Human PBMCs or Th17-differentiated CD4+ T cells
- Recombinant human IL-23
- Lomedeucitinib
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for IL-17A, IL-22, and a housekeeping gene (e.g., GAPDH, HPRT)
- Real-time PCR instrument

#### Procedure:

 Culture and treat the cells with Lomedeucitinib and/or IL-23 as described in the previous protocols.



- Isolate total RNA from the cells.
- Synthesize cDNA from the extracted RNA.
- Perform real-time quantitative PCR using primers for IL-17A, IL-22, and the housekeeping gene.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

### Conclusion

**Lomedeucitinib** is a selective TYK2 inhibitor that effectively targets the IL-23 signaling pathway, a key driver of inflammation in several autoimmune diseases. By blocking the activation of TYK2, **Lomedeucitinib** prevents the downstream phosphorylation of STAT3 and the subsequent production of pro-inflammatory cytokines IL-17 and IL-22. Clinical data in psoriasis have demonstrated significant efficacy, supporting its potential as a novel oral therapy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of **Lomedeucitinib** and other TYK2 inhibitors in the context of IL-23-mediated pathologies. Further research will be crucial to fully elucidate its therapeutic potential across a range of immune-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lomedeucitinib Wikipedia [en.wikipedia.org]
- 2. oaji.net [oaji.net]
- 3. IL-23 promotes neuronal ferroptosis via IL-23R/STAT3 signaling after traumatic brain injury
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-23 Bioassay [promega.sg]

### Foundational & Exploratory





- 5. JCI Insight IL-23R-activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 6. IL-23R—activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity -PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight IL-23R-activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 8. Regulation of the IL-23 and IL-12 balance by Stat3 signaling in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. news.bms.com [news.bms.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interleukin (IL)-22 and IL-17 are coexpressed by Th17 cells and cooperatively enhance expression of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. IL-17a and IL-22 Induce Expression of Antimicrobials in Gastrointestinal Epithelial Cells and May Contribute to Epithelial Cell Defense against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Lomedeucitinib's Role in the IL-23 Signaling Pathway: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381395#lomedeucitinib-s-role-in-il-23-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com